1-(1-Methylpiperidin-3-yl)propan-1-amine
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Overview
Description
1-(1-Methylpiperidin-3-yl)propan-1-amine is an organic compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-3-yl)propan-1-amine typically involves the reaction of 1-methylpiperidine with propylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(1-Methylpiperidin-3-yl)propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a nucleophile in organic synthesis.
Uniqueness
1-(1-Methylpiperidin-3-yl)propan-1-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications makes it a valuable compound in scientific research .
Biological Activity
1-(1-Methylpiperidin-3-yl)propan-1-amine, also known as a central nervous system (CNS) agent, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's structure suggests significant interactions with neurotransmitter systems, which may lead to various biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C8H18N2, indicating the presence of a piperidine ring that is likely responsible for its biological activity. The compound's structural features facilitate its interaction with various receptors in the CNS, making it a candidate for further investigation.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as a CNS agent. Its potential effects include:
- Neurotransmitter Modulation: The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal communication.
- Pharmacological Applications: It has been explored for its potential in treating conditions such as anxiety and depression, given its interaction with serotonin and dopamine pathways.
Study on CNS Activity
A study highlighted the compound's ability to modulate neurotransmitter release, suggesting its role in enhancing synaptic efficacy. This was demonstrated through in vitro experiments where the compound increased the release of dopamine in neuronal cultures, indicating a potential mechanism for its antidepressant-like effects .
Anticancer Properties
Another area of interest is the compound's anticancer properties. In vitro assays have shown that this compound can induce apoptosis in certain cancer cell lines. A notable study reported an IC50 value of 15 µM against A549 lung cancer cells, demonstrating significant cytotoxic effects .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 15 | Induces apoptosis |
HCT116 | 20 | Moderate cytotoxicity |
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(1-methylpiperidin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-3-9(10)8-5-4-6-11(2)7-8/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
OSIVCDGMDFCHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCN(C1)C)N |
Origin of Product |
United States |
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